2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid
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Overview
Description
2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid is a compound with the molecular formula C10H12FNO3 It is a derivative of phenylalanine, an amino acid, and contains a fluorine atom and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-fluoro-2-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to the corresponding nitrile using a suitable reagent such as hydroxylamine hydrochloride.
Reduction: The nitrile is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.
Amino Acid Formation: The amine is then subjected to a Strecker synthesis, where it reacts with potassium cyanide and ammonium chloride to form the amino acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Products may include 4-fluoro-2-methoxybenzoic acid or 4-fluoro-2-methoxybenzyl alcohol.
Reduction: Products may include 2-amino-3-(4-fluoro-2-methoxyphenyl)propanol.
Substitution: Products may include 2-amino-3-(4-methoxy-2-methoxyphenyl)propanoic acid.
Scientific Research Applications
2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor to pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with receptors or other proteins, influencing cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-fluorophenyl)propanoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Amino-3-(4-methoxyphenyl)propanoic acid: Lacks the fluorine atom, which may influence its chemical properties and interactions.
2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid: Contains a chlorine atom instead of fluorine, which may alter its reactivity and biological effects.
Uniqueness
2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid is unique due to the presence of both fluorine and methoxy groups on the benzene ring
Properties
Molecular Formula |
C10H12FNO3 |
---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
2-amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO3/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14) |
InChI Key |
AOIQADHQEFSRNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CC(C(=O)O)N |
Origin of Product |
United States |
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